N'-(4-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would include a benzothiazole ring, a carbohydrazide group, and a chlorine atom. The presence of these functional groups could influence the compound’s reactivity and properties .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a benzothiazole ring might confer aromaticity, while the chlorine atom might make the compound more electrophilic .Scientific Research Applications
Synthetic Applications and Chemical Properties
Benzothiazole derivatives, including compounds structurally related to N'-(4-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide, have been extensively explored for their synthetic applications. These compounds are synthesized through various chemical reactions, demonstrating a wide range of biological activities. For instance, the synthesis and biological activity assessment of heterocyclic compounds containing the benzothiophene moiety, where 3-Chloro-1-benzothiophene-2-carbonylchloride reacts with hydrazine hydrate to give carbohydrazide, showcase the compound's potential in producing biologically active molecules with antimicrobial, analgesic, and anthelmintic activities (Naganagowda et al., 2011).
Antimicrobial Activity
The antimicrobial properties of benzothiazole derivatives are significant in the realm of scientific research. These compounds have been synthesized and evaluated for their efficacy against various microbial strains. For example, new 2-substituted benzothiazole derivatives synthesized by refluxing benzothiazolyl carboxyhydrazide with different aryl acids in phosphoryl chloride have shown notable antimicrobial activity, highlighting the therapeutic potential of such compounds (Rajeeva et al., 2009).
Anticancer Applications
Research on benzothiazole derivatives also extends into anticancer applications. The structural modification and synthesis of new benzothiazole acylhydrazones have been explored for their potential as anticancer agents, with studies revealing that various substitutions on the benzothiazole scaffold can modulate antitumor properties, suggesting a promising avenue for the development of novel anticancer therapies (Osmaniye et al., 2018).
Corrosion Inhibition
Beyond biomedical applications, benzothiazole derivatives have been investigated for their utility in corrosion inhibition, offering protective measures for metals against corrosion. Experimental and theoretical studies have identified benzothiazole compounds as effective corrosion inhibitors for carbon steel in acidic environments, with high inhibition efficiencies and stability, making them suitable for industrial applications (Hu et al., 2016).
Mechanism of Action
The mechanism of action would depend on the intended use of the compound. For example, many benzothiazoles exhibit antimicrobial or anticancer activity, and their mechanisms of action often involve interaction with biological macromolecules.
Properties
IUPAC Name |
N'-(4-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN4OS2/c16-8-4-3-7-11-12(8)18-15(23-11)20-19-13(21)14-17-9-5-1-2-6-10(9)22-14/h1-7H,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRJPUGRQMEKLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NNC3=NC4=C(S3)C=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.